molecular formula C7H8N6O2 B6533063 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058432-52-2

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533063
CAS RN: 1058432-52-2
M. Wt: 208.18 g/mol
InChI Key: CELAPZMZQKEKMB-UHFFFAOYSA-N
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Description

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (2-MOP) is a synthetic compound that has a wide range of applications in scientific research. It has been used in various studies to investigate the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on biochemical and physiological processes. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell metabolism. In addition, 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been used to study the effects of various compounds on the immune system, and to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide binds to and inhibits the enzyme dihydrofolate reductase (DHFR) which is involved in the synthesis of purines and pyrimidines. This inhibition prevents the synthesis of nucleic acids, which can lead to cell death. Additionally, 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can also bind to and inhibit the enzyme thymidylate synthase (TS) which is involved in the synthesis of thymidine monophosphate (TMP). This inhibition prevents the synthesis of TMP, which can also lead to cell death.
Biochemical and Physiological Effects
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. Additionally, 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been shown to inhibit the growth of viruses such as HIV and hepatitis C. In vivo studies have shown that 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide also has some limitations. It is not water soluble, and it is toxic in high concentrations. Additionally, it can be degraded by light and heat, so it must be stored in a dark, cool place.

Future Directions

There are a number of potential future directions for 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide research. One potential direction is to further investigate the effects of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide on various cancer cell lines, as well as to explore the potential of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide as an anti-tumor agent. Additionally, further research could be conducted to explore the effects of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide on the immune system, as well as to explore the potential of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide as an anti-viral agent. Additionally, further research could be conducted to explore the effects of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide on the cardiovascular system, as well as to explore the potential of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide as a wound healing agent.

Synthesis Methods

2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can be synthesized through a variety of methods. The most common method involves the reaction of 7-amino-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine (AMTP) with acetic anhydride in the presence of pyridine. The reaction yields 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide as the main product and other byproducts such as 3-methyl-7-oxo-3H-1,2,3-triazolo[4,5-d]pyrimidine-6-carboxylic acid (MOPCA). This method is simple and cost-effective, making it the preferred method for synthesizing 2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide.

properties

IUPAC Name

2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c1-12-6-5(10-11-12)7(15)13(3-9-6)2-4(8)14/h3H,2H2,1H3,(H2,8,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELAPZMZQKEKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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